[1,1'-Biphenyl]-4-sulfonamide
Overview
Description
[1,1'-Biphenyl]-4-sulfonamide is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biocatalysis in Drug Metabolism
[1,1'-Biphenyl]-4-sulfonamide derivatives have been explored for their role in biocatalysis to aid drug metabolism. A study demonstrated the application of microbial-based biocatalytic systems to produce mammalian metabolites of a biaryl-bis-sulfonamide compound, aiding in drug metabolite analysis and characterization (Zmijewski et al., 2006).
Carbonic Anhydrase Inhibitors
Sulfonamides, including [1,1'-Biphenyl]-4-sulfonamides, are investigated as potent and selective inhibitors of human carbonic anhydrase isozymes. These compounds have been shown to have higher efficacy compared to reference compounds in inhibiting carbonic anhydrase, offering potential for therapeutic applications (La Regina et al., 2015).
Sulfonamide Drug Synthesis and Potential
Sulfonamide drugs, synthesized using various chemical reactions, show potential in antibacterial applications. Studies indicate that these drugs exhibit effective antibacterial properties against specific bacterial strains, and their cytotoxicity is within acceptable ranges for human use (Hussain et al., 2022).
Cross-Coupling in Drug Discovery
This compound scaffolds have been utilized in rhodium-catalyzed oxidative C–H/C–H cross-coupling. This methodology allows the creation of ortho-sulfonamido bi(hetero)aryls, contributing to the development of privileged structures in drug discovery (Ran et al., 2018).
Endothelin Receptor Antagonists
Biphenylsulfonamides, including derivatives of this compound, have been investigated as endothelin receptor antagonists. These compounds show promising potential in the treatment of conditions like congestive heart failure (Murugesan et al., 2000).
Tautomeric Behavior in Pharmaceuticals
The tautomeric behavior of sulfonamide derivatives, including those related to this compound, has been studied for its relevance in pharmaceutical and biological activities. These studies contribute to understanding molecular conformations crucial for drug efficacy (Erturk et al., 2016).
Synthesis of Sulfonamides
Innovative methods for synthesizing sulfonamides, such as those based on this compound, have been developed. These methodologies aim for higher yields, room temperature reactions, and application in biological contexts (van den Boom & Zuilhof, 2023).
Mechanism of Action
Target of Action
The primary target of [1,1’-Biphenyl]-4-sulfonamide is the Programmed Death-1 (PD-1) receptor . PD-1 is a protein on the surface of cells that has a significant role in suppressing the immune system’s response, preventing it from attacking the body’s own cells .
Mode of Action
[1,1’-Biphenyl]-4-sulfonamide interacts with its target, the PD-1 receptor, by inhibiting the interaction between PD-1 and its ligand, PD-L1 . This interaction normally suppresses T-cell activity, which is a crucial part of the immune response . By blocking this interaction, [1,1’-Biphenyl]-4-sulfonamide can potentially enhance the immune system’s ability to attack cancer cells .
Biochemical Pathways
The biochemical pathways affected by [1,1’-Biphenyl]-4-sulfonamide are primarily related to the immune response. By inhibiting the PD-1/PD-L1 interaction, the compound can potentially enhance the immune system’s ability to attack cancer cells . .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability and overall effectiveness
Result of Action
The molecular and cellular effects of [1,1’-Biphenyl]-4-sulfonamide’s action are primarily related to its potential ability to enhance the immune system’s response to cancer cells . By blocking the PD-1/PD-L1 interaction, the compound may enable T-cells to more effectively attack cancer cells . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [1,1’-Biphenyl]-4-sulfonamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and how effectively it interacts with its target . Understanding these factors is crucial for optimizing the use of [1,1’-Biphenyl]-4-sulfonamide in a therapeutic context.
Properties
IUPAC Name |
4-phenylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFCCRJSBNUDDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407544 | |
Record name | 4-phenylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4371-23-7 | |
Record name | 4-phenylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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